molecular formula C20H16N2O2S2 B2465887 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097893-52-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2465887
CAS No.: 2097893-52-0
M. Wt: 380.48
InChI Key: OLTGYGIYPBBESJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups and aromatic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of furan, thiophene, and thiazole rings in its structure suggests a wide range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-phenyl-1,3-thiazole-4-carboxylic acid with an amine derivative containing furan and thiophene rings. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process typically involves recrystallization or chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to modify the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties due to the presence of bioactive heterocyclic rings.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain thiophene rings, are used as antifungal agents.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid derivatives are known for their antimicrobial properties.

    Thiazole Derivatives: Thiazole-based compounds like thiamine (vitamin B1) are essential for biological functions.

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to the combination of furan, thiophene, and thiazole rings in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-19(17-13-26-20(22-17)14-5-2-1-3-6-14)21-11-16(15-8-10-25-12-15)18-7-4-9-24-18/h1-10,12-13,16H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTGYGIYPBBESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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